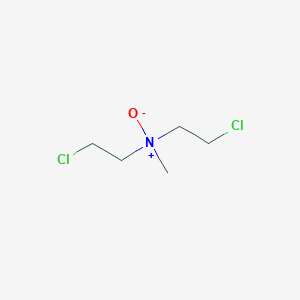
2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide, also known as CPPU, is a plant growth regulator that has been widely used in the agricultural industry. CPPU has been shown to promote cell division and elongation, increase fruit size, and improve the quality of fruits and vegetables.
作用机制
2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide acts as a cytokinin, which is a plant hormone that promotes cell division and elongation. It has been shown to stimulate the activity of enzymes involved in cell division, such as cyclin-dependent kinases. 2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide also increases the production of auxins, which are hormones that regulate plant growth and development.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide has been shown to have a number of biochemical and physiological effects on plants. It increases the activity of enzymes involved in photosynthesis and respiration, which leads to an increase in plant growth and yield. 2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide also increases the accumulation of carbohydrates and amino acids in plants, which improves the quality of fruits and vegetables.
实验室实验的优点和局限性
One of the advantages of using 2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide in lab experiments is that it is a relatively stable compound that can be easily synthesized. 2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide also has a long half-life, which allows for a sustained effect on plant growth and development. However, one limitation of using 2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide is that it can be toxic to some plant species at high concentrations, which can limit its use in certain experiments.
未来方向
There are a number of future directions for research on 2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide. One area of interest is the development of new 2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide analogs that have improved efficacy and specificity. Another area of research is the use of 2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide in combination with other plant growth regulators to optimize plant growth and development. Finally, there is a need for more research on the environmental impact of 2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide, particularly on soil microorganisms and other non-target organisms.
合成方法
2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide can be synthesized by reacting 4-chloro-2-methylphenol with isobutyraldehyde to form 2-(4-chloro-2-methylphenoxy)propanal. This intermediate is then reacted with hydrazine hydrate to form 2-(4-chloro-2-methylphenoxy)propanohydrazide. Finally, the isobutyraldehyde is added to the reaction mixture to form 2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide.
科学研究应用
2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide has been extensively studied for its effects on plant growth and development. It has been shown to increase fruit size and yield in a variety of crops, including grapes, kiwifruit, and tomatoes. 2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide has also been used to improve the quality of fruits and vegetables, such as increasing the sugar content in grapes and improving the color of strawberries.
属性
分子式 |
C13H17ClN2O2 |
|---|---|
分子量 |
268.74 g/mol |
IUPAC 名称 |
2-(4-chloro-2-methylphenoxy)-N-(propan-2-ylideneamino)propanamide |
InChI |
InChI=1S/C13H17ClN2O2/c1-8(2)15-16-13(17)10(4)18-12-6-5-11(14)7-9(12)3/h5-7,10H,1-4H3,(H,16,17) |
InChI 键 |
TVDPYMGJNUKNFP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=C(C)C |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)
![1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230150.png)
![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)
![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)

![1-N',3-N'-bis[(Z)-indol-3-ylidenemethyl]propanedihydrazide](/img/structure/B230161.png)
![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B230163.png)
![N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B230164.png)
![[1]Benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide](/img/structure/B230165.png)
